Ricinelaidic acid

Description

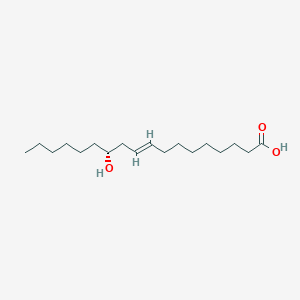

Structure

3D Structure

Properties

IUPAC Name |

(E,12R)-12-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHHMMIMDMUBKC-XLNAKTSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316395 | |

| Record name | Ricinelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-12-5 | |

| Record name | Ricinelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricinelaidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RICINELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Ricinelaidic Acid (CAS 540-12-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinelaidic acid, identified by the CAS Number 540-12-5, is an unsaturated omega-9 trans fatty acid.[1] Its formal IUPAC name is (9E,12R)-12-Hydroxyoctadec-9-enoic acid.[1][2] It is the trans-isomer of ricinoleic acid, a well-known fatty acid found in castor oil.[1] this compound is a straight-chain, 18-carbon fatty acid featuring a trans double bond at the 9th position and a hydroxyl group at the 12th position.[2] This unique structure confers specific biological activities, most notably its function as an antagonist of the leukotriene B4 (LTB4) receptor, making it a valuable tool in immunological and pharmacological research.[3][4][5]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and values are critical for experimental design, analytical characterization, and formulation development.

| Property | Value | Reference(s) |

| CAS Number | 540-12-5 | [1][3][4] |

| Molecular Formula | C₁₈H₃₄O₃ | [1][2][3][4] |

| Molecular Weight | 298.5 g/mol (also reported as 298.46 g/mol ) | [1][2][3][4] |

| Melting Point | 50.5-51.0 °C | [6] |

| Boiling Point | 240-242 °C at 10 Torr | [6] |

| Solubility | DMF: 3 mg/mLDMSO: 2 mg/mLEthanol: MisciblePBS (pH 7.2): 2 mg/mL | [3][5] |

| IUPAC Name | (9E,12R)-12-hydroxyoctadec-9-enoic acid | [1][2] |

| Synonyms | (+)-(R)-Ricinelaidic acid, 12-D-Hydroxy-9-trans-octadecenoic acid | [1][6] |

| InChIKey | WBHHMMIMDMUBKC-XLNAKTSKSA-N | [1][3][5] |

| Canonical SMILES | CCCCCC--INVALID-LINK--O | [2][3] |

Biological Activity and Mechanism of Action

This compound is recognized primarily for its role as a competitive antagonist of the leukotriene B4 (LTB4) receptor.[3][4][5] LTB4 is a potent lipid mediator involved in inflammatory responses, attracting and activating immune cells such as neutrophils. By blocking the LTB4 receptor, this compound can inhibit these pro-inflammatory signaling cascades.

This antagonism has been quantified in several key studies. It inhibits LTB4-induced chemotaxis and calcium ion flux in isolated human neutrophils.[3][4] Furthermore, in vivo studies have demonstrated its ability to inhibit LTB4-induced bronchoconstriction in rats.[3][4]

Quantitative Biological Data

| Parameter | Value | Conditions | Reference(s) |

| Ki (Receptor Binding Affinity) | 2 µM | Porcine neutrophil membranes | [3][4] |

| IC₅₀ (Calcium Flux Inhibition) | 7 µM | LTB4-induced in human neutrophils | [3][4] |

| IC₅₀ (Chemotaxis Inhibition) | 10 µM | LTB4-induced in human neutrophils | [3][4] |

| In Vivo Efficacy | 46% inhibition | LTB4-induced bronchoconstriction in rats (1 mg/kg, i.v.) | [3][4] |

Experimental Protocols

Synthesis of this compound from Ricinoleic Acid

This compound can be synthesized from its commercially available cis-isomer, ricinoleic acid, via photochemical isomerization. The following protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

-

Ricinoleic acid (cis-isomer)

-

Diphenyl disulfide

-

Hexane

-

Photochemical reactor with a medium-pressure mercury lamp (e.g., 250-W)

Procedure:

-

Reaction Setup: Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol %) of diphenyl disulfide in hexane within a photochemical reactor.[7]

-

Irradiation: Irradiate the solution for approximately 3 hours using a medium-pressure mercury lamp. The phenylthiyl radicals generated photochemically facilitate the cis-trans isomerization of the double bond.[7]

-

Solvent Removal: After the irradiation period, remove the hexane solvent under reduced pressure using a rotary evaporator. The result is a semisolid residue.[7]

-

Purification: Purify the crude this compound by recrystallization from fresh hexane. The mother liquor can be subjected to a second round of irradiation to improve the total yield.[7]

-

Verification: The final product's purity and identity should be confirmed using methods such as melting point analysis, NMR spectroscopy, and gas chromatography.[7]

In Vitro Biological Assay Methodologies

The biological activity of this compound as an LTB4 antagonist is typically evaluated using primary human neutrophils.

Neutrophil Chemotaxis Assay: This assay measures the ability of a compound to inhibit the directed migration of neutrophils toward a chemoattractant.

-

Principle: A multi-well chamber (e.g., Boyden chamber) is used, where neutrophils are placed in an upper compartment separated by a porous membrane from a lower compartment containing LTB4.

-

Methodology: Neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control. The cells are then placed in the upper chamber. The number of cells that migrate through the membrane toward the LTB4 in the lower chamber is quantified after an incubation period, typically by microscopy and cell counting. The IC₅₀ value is calculated as the concentration of this compound that inhibits migration by 50%.[3]

Calcium Flux Assay: This assay measures the inhibition of intracellular calcium mobilization, a key step in neutrophil activation by LTB4.

-

Principle: LTB4 binding to its receptor triggers a rapid increase in intracellular calcium concentration ([Ca²⁺]i).

-

Methodology: Neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then treated with this compound or a vehicle control before being stimulated with LTB4. The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured using a fluorometer or a flow cytometer. The IC₅₀ is the concentration that reduces the LTB4-induced calcium peak by 50%.[3]

Organogel Formation

This compound can act as an organogelator, structuring vegetable oils into gels.[8]

-

Principle: The self-assembly of this compound molecules in a non-polar solvent (vegetable oil) through non-covalent interactions (e.g., hydrogen bonding) creates a fibrillar network that entraps the liquid, forming a gel.

-

Methodology: this compound is dissolved in a vegetable oil (e.g., sesame oil) by heating to approximately 70°C with stirring until a clear solution is formed. The solution is then allowed to cool to room temperature, during which the gel network forms. The mechanical properties and microstructure of the resulting organogel can be analyzed using rheology and microscopy.[8]

Applications

This compound's distinct properties make it relevant in several scientific and industrial fields.

-

Pharmacological Research: As a selective LTB4 receptor antagonist, it is a valuable research tool for studying inflammatory pathways and diseases where LTB4 is implicated, such as asthma, arthritis, and psoriasis.[3]

-

Material Science: Its ability to function as an organogelator is being explored for creating novel structured materials.[8] These gels have potential applications in topical drug delivery, cosmetics, and food science.

-

Industrial Chemistry: Like its cis-isomer, this compound has potential applications in the manufacturing of lubricants, coatings, and plasticizers, where its unique physical properties can be leveraged.[9] It is also a subject of research for creating new bio-based and environmentally friendly polymers.[9]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not available in the searched documents. However, data for its isomer, ricinoleic acid, indicates it may cause skin, eye, respiratory, and digestive tract irritation.[10] It is prudent to handle this compound with similar precautions.

General Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a cool, dry place in a tightly sealed container.[4][10]

Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H34O3 | CID 445641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, 0540-12-5 | BroadPharm [broadpharm.com]

- 5. This compound | CAS 540-12-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 540-12-5 | AAA54012 | Biosynth [biosynth.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Biological Activity of Ricinelaidic Acid: A Technical Guide for Researchers

Introduction

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a hydroxylated unsaturated fatty acid that has garnered significant interest within the scientific community for its diverse biological activities. As a key component of castor oil, its therapeutic potential is being explored across various domains, including inflammation, oncology, and infectious diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, primarily attributed to its role as a competitive antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses by promoting neutrophil chemotaxis, adhesion, and activation.

Mechanism of Action: Leukotriene B4 Receptor Antagonism

This compound competitively binds to the high-affinity LTB4 receptor (BLT1), thereby inhibiting the downstream signaling cascade initiated by LTB4. This antagonism effectively dampens the inflammatory response by preventing the recruitment and activation of leukocytes at the site of inflammation.

Quantitative Data: Receptor Binding and Functional Inhibition

The inhibitory effects of this compound on the LTB4 pathway have been quantified in several studies.

| Parameter | Value | Species/Cell Type | Reference |

| Ki (LTB4 Receptor) | 2 µM | Porcine Neutrophil Membranes | [1] |

| IC50 (LTB4-induced Chemotaxis) | 10 µM | Human Neutrophils | [1] |

| IC50 (LTB4-induced Calcium Flux) | 7 µM | Human Neutrophils | [1] |

| Inhibition of Bronchoconstriction | 46% at 1 mg/kg (i.v.) | Rats | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.

Objective: To assess the ability of this compound to reduce acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound solution

-

Plethysmometer

-

Calipers

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

This compound or the vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

-

0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cytotoxic Activity

Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines. The proposed mechanisms involve the induction of apoptosis and necrosis.

In Vitro Studies on HT-29 Colon Cancer Cells

Derivatives of both (R)- and (S)-ricinoleic acid have been shown to induce DNA damage, leading to apoptotic and necrotic cell death in human colon adenocarcinoma (HT-29) cells.[2]

Quantitative Data: Cytotoxicity of this compound Derivatives

The cytotoxic effects of this compound amides have been quantified, demonstrating a dose- and time-dependent induction of apoptosis.

| Compound | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells | Reference |

| (R)-Ricinelaidic acid amide | 10 | 24 | ~39% | [3] |

| (R)-Ricinelaidic acid amide | 20 | 24 | ~43% | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

HT-29 human colon cancer cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Anthelmintic Activity

This compound has demonstrated potent anthelmintic activity against the model organism Caenorhabditis elegans.

Mechanism of Action

While the precise mechanism is still under investigation, molecular docking studies suggest that ricinoleic acid, a stereoisomer of this compound, interacts favorably with succinate dehydrogenase, a key enzyme in the respiratory chain of nematodes.[4] This interaction could disrupt energy metabolism, leading to paralysis and death of the worms.

Quantitative Data: Nematicidal Efficacy

| Compound | Concentration (mg/mL) | % Mortality of C. elegans | Reference |

| Ricinoleic Acid | 1 | 97.40% | [4] |

| Ricinoleic Acid Methyl Ester | 1 | 97.83% | [4] |

Experimental Protocol: C. elegans Anthelmintic Assay

Objective: To evaluate the anthelmintic activity of this compound using C. elegans.

Materials:

-

C. elegans (wild-type N2 strain)

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 bacteria

-

M9 buffer

-

This compound solution

-

96-well microtiter plates

-

Microscope

Procedure:

-

Synchronize a culture of C. elegans to obtain a population of L4 larvae or young adults.

-

Wash the worms off the NGM plates with M9 buffer and transfer them to a sterile tube.

-

Aliquot approximately 20-30 worms into each well of a 96-well plate.

-

Add the test concentrations of this compound to the wells. A negative control (vehicle) and a positive control (e.g., levamisole) should be included.

-

Incubate the plates at 20°C.

-

After 24, 48, and 72 hours, count the number of motile and non-motile (dead) worms under a microscope. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

-

Calculate the percentage of mortality for each concentration.

Other Biological Activities

Preliminary studies suggest that this compound may also influence calcium signaling pathways. In budding yeast, ricinoleic acid was found to inhibit Ca²⁺ signal-mediated cell-cycle regulation.[5] Further research is required to elucidate the specific targets and mechanisms of this compound in mammalian calcium signaling.

Conclusion and Future Directions

This compound is a promising bioactive lipid with multifaceted therapeutic potential. Its well-defined anti-inflammatory activity through LTB4 receptor antagonism, coupled with emerging evidence of its cytotoxic and anthelmintic properties, makes it a compelling candidate for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying its cytotoxic and anthelmintic effects, exploring its potential in other disease models, and optimizing its derivatives to enhance potency and selectivity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.

References

- 1. Cytotoxic and genotoxic effects of (R)- and (S)-ricinoleic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Ricinelaidic acid as a leukotriene B4 receptor antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator implicated in a wide range of inflammatory diseases. Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. Antagonism of the LTB4 receptor represents a promising therapeutic strategy for mitigating inflammatory responses. Ricinelaidic acid, a naturally occurring 12-hydroxy unsaturated fatty acid, has emerged as a noteworthy LTB4 receptor antagonist. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity and functional inhibition of LTB4-mediated cellular responses. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to support further research and development in this area.

Introduction

Leukotriene B4 (LTB4) is a key pro-inflammatory eicosanoid synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H)[1]. It plays a crucial role in the innate immune response by promoting the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation[2][3][4]. The binding of LTB4 to its high-affinity receptor, BLT1, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, including calcium mobilization, leading to chemotaxis, degranulation, and the production of reactive oxygen species[2][4]. Elevated levels of LTB4 have been associated with the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and inflammatory bowel disease[1]. Consequently, the development of LTB4 receptor antagonists is a significant area of interest for anti-inflammatory drug discovery[1].

This compound, the trans-isomer of ricinoleic acid, has been identified as a competitive antagonist of the LTB4 receptor[5][6]. This guide summarizes the existing quantitative data on its antagonist activity, provides detailed methodologies for its characterization, and illustrates the underlying molecular pathways.

Quantitative Pharmacological Data

The antagonist activity of this compound at the LTB4 receptor has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory parameters.

Table 1: In Vitro Antagonist Activity of this compound

| Assay Type | Target | Cell/Tissue Type | Parameter | Value | Reference |

| Receptor Binding | LTB4 Receptor | Porcine Neutrophil Membranes | Kᵢ | 2 µM | [5] |

| Chemotaxis | LTB4-induced | Isolated Human Neutrophils | IC₅₀ | 10 µM | [5][6] |

| Calcium Flux | LTB4-induced | Isolated Human Neutrophils | IC₅₀ | 7 µM | [5][6] |

Table 2: In Vivo Antagonist Activity of this compound

| Assay Type | Animal Model | Effect | Dose | Inhibition | Reference |

| Bronchoconstriction | LTB4-induced in Rats | Inhibition of bronchoconstriction | 1 mg/kg (i.v.) | 46% | [6] |

Signaling Pathways

The interaction of LTB4 with its receptor, BLT1, initiates a signaling cascade that is central to its pro-inflammatory effects. This compound competitively inhibits the initial step of this pathway.

Figure 1: LTB4 Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LTB4 receptor antagonists. The following sections provide protocols for key in vitro and in vivo experiments.

LTB4 Receptor Binding Assay (Competitive Radioligand)

This assay determines the affinity of a compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled LTB4 ligand.

Figure 2: Workflow for a Competitive LTB4 Receptor Binding Assay.

Materials:

-

Isolated neutrophil membranes (e.g., from porcine or human neutrophils)

-

[³H]LTB4 (radiolabeled ligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate neutrophil membranes using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Neutrophil membrane preparation

-

A fixed concentration of [³H]LTB4

-

Serial dilutions of this compound or vehicle control.

-

For non-specific binding control wells, add a high concentration of unlabeled LTB4.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directional migration of neutrophils towards an LTB4 gradient.

Figure 3: Workflow for a Neutrophil Chemotaxis Assay.

Materials:

-

Freshly isolated human neutrophils

-

LTB4

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Method for quantifying migrated cells (e.g., microscope with imaging software, or a cell viability reagent)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control for a specified time.

-

Chamber Setup:

-

Add LTB4 (at a concentration known to induce chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

Place the porous membrane over the lower wells.

-

Add the pre-treated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator to allow the neutrophils to migrate through the membrane towards the LTB4 gradient.

-

Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ by plotting the percentage of inhibition against the logarithm of the this compound concentration.

LTB4-Induced Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LTB4.

Materials:

-

Isolated human neutrophils

-

LTB4

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

HBSS or other suitable buffer

-

Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Loading: Incubate isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to load the dye into the cells.

-

Cell Treatment: Wash the cells to remove excess dye and resuspend them in a suitable buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Measurement:

-

Transfer the treated cell suspension to the wells of a microplate or a chamber on a fluorescence microscope.

-

Measure the baseline fluorescence.

-

Add LTB4 to stimulate the cells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.

-

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity. Determine the percentage of inhibition of the LTB4-induced calcium response for each concentration of this compound. Calculate the IC₅₀ from the dose-response curve.

Conclusion

This compound demonstrates significant potential as a leukotriene B4 receptor antagonist. The quantitative data from in vitro and in vivo studies consistently show its ability to inhibit LTB4-mediated inflammatory responses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other potential LTB4 receptor antagonists. The continued exploration of such compounds may lead to the development of novel therapeutics for a variety of inflammatory disorders.

References

- 1. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. Leukotriene B4 synthesis and neutrophil chemotaxis in chronic granulocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatiotemporal dynamics of calcium signals during neutrophil cluster formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Ricinelaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a C18 unsaturated hydroxy fatty acid. While not naturally abundant in its trans form, its precursor, ricinoleic acid, is readily available from castor oil, the oil extracted from the seeds of the Ricinus communis plant. This guide provides a comprehensive overview of the isolation of ricinoleic acid from its natural source and its subsequent isomerization to this compound, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Natural Sources of the Precursor: Ricinoleic Acid

The primary and most commercially significant source of ricinoleic acid is castor oil. Castor seeds contain a high percentage of oil, typically ranging from 40% to 60%. This oil is unique among vegetable oils due to its high concentration of ricinoleic acid, which constitutes about 85-95% of the total fatty acid content. The remaining fatty acids in castor oil include oleic acid, linoleic acid, palmitic acid, and stearic acid.

Table 1: Fatty Acid Composition of Castor Oil

| Fatty Acid | Concentration (%) |

| Ricinoleic Acid | 85 - 95 |

| Oleic Acid | 2 - 6 |

| Linoleic Acid | 1 - 5 |

| Palmitic Acid | 1 - 2 |

| Stearic Acid | 0.5 - 1 |

| Dihydroxystearic Acid | 0.3 - 0.5 |

| Others | < 0.5 |

Isolation of Ricinoleic Acid from Castor Oil

The first crucial step in obtaining this compound is the isolation of its precursor, ricinoleic acid, from castor oil. This is typically achieved through the hydrolysis of the triglycerides present in the oil. Alkaline hydrolysis, or saponification, is a widely used and effective method.

Experimental Protocol: Alkaline Hydrolysis of Castor Oil

This protocol details the laboratory-scale hydrolysis of castor oil to yield ricinoleic acid.

Materials:

-

Castor oil

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethyl acetate

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

-

pH meter or pH indicator strips

Procedure:

-

Saponification: In a round-bottom flask equipped with a reflux condenser, combine 250 g of castor oil with a solution of 60 g of potassium hydroxide dissolved in 500 mL of 95% ethanol.

-

Heat the mixture to reflux and maintain for 1 hour with constant stirring. This process breaks down the triglycerides into glycerol and the potassium salt of the fatty acids (soap).

-

Solvent Removal: After 1 hour, remove the ethanol from the reaction mixture using a rotary evaporator.

-

Dissolution of Soap: Dissolve the resulting soap residue in 1.2 L of distilled water.

-

Acidification: Slowly add concentrated hydrochloric acid to the soap solution with vigorous stirring until the pH of the mixture reaches 1. This protonates the fatty acid salts, liberating the free fatty acids.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the ricinoleic acid with two 500 mL portions of ethyl acetate.

-

Washing: Wash the combined organic layers with distilled water to remove any remaining mineral acid and glycerol.

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain crude ricinoleic acid.

Expected Yield: The yield of crude ricinoleic acid from this process is typically high, in the range of 85-90% based on the initial amount of castor oil.

Isomerization of Ricinoleic Acid to this compound

The conversion of the cis double bond in ricinoleic acid to a trans double bond to form this compound is the core step in its synthesis. Several methods can be employed, with photochemical isomerization being a well-documented and effective approach.

Experimental Protocol: Photochemical Isomerization

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Ricinoleic acid

-

Diphenyl disulfide ((C₆H₅S)₂)

-

Hexane

-

Photochemical reactor with a medium-pressure mercury lamp (e.g., 250W)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: In a photochemical reactor, dissolve 39.75 g (0.106 mol) of ricinoleic acid and 586 mg (2 mol %) of diphenyl disulfide in 1000 mL of hexane.

-

Irradiation: Irradiate the solution for 3 hours using a 250W medium-pressure mercury lamp. The diphenyl disulfide acts as a photosensitizer, facilitating the cis-trans isomerization.

-

Solvent Removal: After the irradiation period, remove the hexane under reduced pressure using a rotary evaporator. The residue will be a semisolid.

-

Purification by Recrystallization: Recrystallize the crude product from 185 mL of hexane. This will yield crude this compound.

Expected Yield and Purity: This method can produce a crude yield of approximately 11.3 g of this compound. Further purification can be achieved through subsequent recrystallizations.

Table 2: Quantitative Data for this compound Synthesis

| Step | Method | Starting Material | Product | Typical Yield (%) | Purity |

| Hydrolysis | Alkaline Hydrolysis | Castor Oil | Ricinoleic Acid | 85 - 90 | Crude |

| Isomerization | Photochemical | Ricinoleic Acid | This compound | ~28 (crude) | Crude |

Purification of this compound

To obtain high-purity this compound suitable for drug development and other sensitive applications, further purification is necessary.

Recrystallization

As mentioned in the isomerization protocol, recrystallization from a suitable solvent like hexane is an effective method for purifying this compound. The process can be repeated to enhance purity.

Column Chromatography

For achieving higher purity, column chromatography can be employed.

General Protocol Outline:

-

Stationary Phase: Silica gel is a common choice for the purification of fatty acids.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used. The polarity is gradually increased to elute the components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow can aid in understanding the multi-step process of isolating this compound.

A Deep Dive into the Stereochemistry of Ricinelaidic and Ricinoleic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core stereochemical differences between ricinelaidic acid and ricinoleic acid. It delves into their distinct physicochemical properties, methods of preparation and separation, and the impact of their stereoisomerism on analytical characterization and biological activity.

Core Stereochemistry: The Foundational Difference

Ricinoleic acid and this compound are stereoisomers, meaning they share the same molecular formula (C₁₈H₃₄O₃) and connectivity but differ in the spatial arrangement of their atoms. This difference lies in the geometry of the double bond and the chirality of the hydroxyl group.

-

Ricinoleic Acid : Formally known as (9Z,12R)-12-hydroxyoctadec-9-enoic acid, it is the naturally occurring isomer found predominantly in castor oil (up to 90% of its fatty acid content).[1][2][3] It possesses a cis (Z for zusammen, meaning "together") configuration at the carbon-carbon double bond between C9 and C10. This creates a distinct "kink" in the fatty acid chain. Additionally, it has an R configuration at the chiral center on C12, where the hydroxyl group is attached.[4]

-

This compound : Formally known as (9E,12R)-12-hydroxyoctadec-9-enoic acid, it is the trans isomer of ricinoleic acid.[1][2] The trans (E for entgegen, meaning "opposite") configuration at the C9-C10 double bond results in a more linear, straight-chain structure compared to its cis counterpart. The chiral center at C12 retains the R configuration.

The structural variance between these two isomers is visualized in the diagram below.

References

- 1. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. ambujasolvex.com [ambujasolvex.com]

- 4. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fatty Acids of Molecular Formula C18H34O3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the C18H34O3 fatty acid, with a primary focus on ricinoleic acid, its trans-isomer ricinelaidic acid, and the positional isomer 18-hydroxyoleic acid. This document delves into their biochemical significance, outlines detailed experimental protocols for their analysis, and presents a known signaling pathway, offering valuable insights for research and drug development.

Core Data Presentation

The following table summarizes the key quantitative data for the identified C18H34O3 fatty acid isomers.

| Property | Ricinoleic Acid | This compound | 18-Hydroxyoleic Acid |

| IUPAC Name | (9Z,12R)-12-hydroxyoctadec-9-enoic acid | (9E,12R)-12-hydroxyoctadec-9-enoic acid | (9Z)-18-hydroxyoctadec-9-enoic acid |

| Molecular Weight | 298.46 g/mol | 298.46 g/mol | 298.5 g/mol [1] |

| Melting Point | 5.5 °C | 50.5-51.0 °C | Not available |

| Boiling Point | 245 °C | 240-242 °C at 10 Torr | Not available |

| Appearance | Colorless to yellow viscous liquid | White to off-white solid | Not available |

| Primary Source | Castor oil (Ricinus communis) | Isomerization of ricinoleic acid | Arabidopsis thaliana, human metabolite of oleic acid[1] |

| CAS Number | 141-22-0 | 540-12-5 | Not available |

Biochemical Significance and Signaling

Ricinoleic Acid: A Prostaglandin Receptor Agonist

Ricinoleic acid, the primary component of castor oil, is a well-known therapeutic agent, traditionally used for its laxative effects and to induce labor[2][3]. Recent research has elucidated the molecular mechanism behind these actions, identifying ricinoleic acid as a specific agonist for the prostaglandin E2 (PGE2) receptors, EP3 and EP4[2][4][5][6][7].

The activation of EP3 receptors in the smooth muscle cells of the intestine and uterus leads to muscle contractions, explaining its purgative and uterotonic properties[2][4][5]. Notably, the laxative effect is independent of prostaglandin synthesis, as it is not inhibited by COX inhibitors[4]. This direct interaction with prostanoid receptors highlights a significant signaling pathway for a hydroxy fatty acid.

Furthermore, ricinoleic acid exhibits dual pro- and anti-inflammatory properties[8][9][10][11][12]. Acutely, it can potentiate inflammation, an effect mediated by tachykinin NK1 receptors[8][9]. However, upon repeated application, it demonstrates anti-inflammatory effects by reducing substance P levels[10][11]. This dual activity suggests a complex interaction with inflammatory signaling cascades. Some studies suggest its anti-inflammatory action may be similar to capsaicin, though it does not activate the capsaicin receptor (TRPV1) and is non-pungent[10][11].

This compound and 18-Hydroxyoleic Acid

Less is known about the specific signaling roles of this compound and 18-hydroxyoleic acid. As a trans-isomer, this compound may have different binding affinities for receptors and enzymes compared to ricinoleic acid. Indeed, one study showed that this compound hardly competes with PGE2 for binding to the EP3 receptor, in contrast to ricinoleic acid[4].

Fatty acids, in general, are known to be ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism[13][14]. It is plausible that this compound and 18-hydroxyoleic acid could modulate PPAR activity, but further research is required to confirm this.

Experimental Protocols

Extraction and Isolation of C18H34O3 Fatty Acids

A common method for obtaining ricinoleic acid is through the saponification of castor oil. For the general extraction of hydroxy fatty acids from biological matrices, the following protocols are widely used:

-

Solvent Extraction:

-

Folch Method: This method uses a chloroform:methanol (2:1, v/v) mixture to extract lipids from a sample.

-

Bligh and Dyer Method: A modified version of the Folch method, it uses a chloroform:methanol:water (1:2:0.8, v/v/v) single-phase system, which is then converted to a two-phase system by adding more chloroform and water to separate the lipid and aqueous layers.

-

-

Solid-Phase Extraction (SPE): After solvent extraction, SPE can be used for the enrichment of hydroxy fatty acids and to remove interfering substances. A variety of sorbents can be used depending on the specific properties of the fatty acid and the matrix.

Quantification and Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification and identification of fatty acids. For hydroxy fatty acids, derivatization is typically required to increase their volatility.

-

Sample Preparation:

-

Saponification and Methylation: For fatty acids in ester form (e.g., in triglycerides), saponification with a base (e.g., NaOH or KOH in methanol) is performed to release the free fatty acids. This is followed by methylation, often using BF3-methanol or methanolic HCl, to form fatty acid methyl esters (FAMEs)[15].

-

Silylation: The hydroxyl group is derivatized, for example, by reacting with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether[16][17].

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

-

Temperature Program: An oven temperature gradient is employed to separate the FAMEs based on their boiling points and polarity.

-

Detection: Mass spectrometry is used for detection, allowing for both quantification and structural elucidation based on the fragmentation patterns of the derivatized fatty acids[16][17].

-

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a sensitive and specific method for the analysis of fatty acid isomers without the need for derivatization of the carboxyl group.

-

Sample Preparation: Lipid extraction is performed as described in section 3.1.

-

Chromatography:

-

Column: A reversed-phase column, such as a C18 or a phenyl column, is commonly used for the separation of fatty acids[18][19][20][21].

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a buffer like ammonium formate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol) is used for elution[18][20][21].

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids.

-

Detection: Tandem mass spectrometry (MS/MS) allows for the selective detection and quantification of specific fatty acid isomers based on their precursor and product ions[18][20]. This technique is particularly useful for distinguishing between positional isomers.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about fatty acids.

-

¹H NMR: The proton NMR spectrum of ricinoleic acid shows characteristic signals for the olefinic protons, the proton on the carbon bearing the hydroxyl group, and the alpha-methylene protons to the carboxyl group[22][23][24][25].

-

¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule, aiding in the confirmation of the structure and the position of the double bond and hydroxyl group[26].

Visualization of Signaling and Workflows

Ricinoleic Acid Signaling Pathway

References

- 1. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Castor Oil Stimulates Labor | The Scientist [the-scientist.com]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uk.typology.com [uk.typology.com]

- 13. mdpi.com [mdpi.com]

- 14. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. lipidmaps.org [lipidmaps.org]

- 17. researchgate.net [researchgate.net]

- 18. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciex.com [sciex.com]

- 20. iris.unitn.it [iris.unitn.it]

- 21. shimadzu.com [shimadzu.com]

- 22. Ricinoleic acid(141-22-0) 1H NMR [m.chemicalbook.com]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Ricinelaidic Acid from Ricinoleic Acid

Abstract

This document provides detailed protocols for the synthesis of ricinelaidic acid, the trans-isomer of ricinoleic acid. The primary focus is a photochemical isomerization method, with additional methodologies presented for comparison. These application notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering comprehensive experimental procedures, quantitative data, and workflow visualizations to facilitate the production and analysis of this compound.

Introduction

Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that constitutes approximately 90% of the fatty acids in castor oil, derived from the seeds of Ricinus communis.[1] Its unique structure, featuring a hydroxyl group and a cis-double bond, makes it a valuable precursor for various chemical transformations. The geometric isomer of ricinoleic acid is this compound ((9E,12R)-12-hydroxyoctadec-9-enoic acid), which has a trans-configuration at the double bond.

The distinct stereochemistry of these isomers leads to different physical properties and biological activities. For instance, studies on hamster jejunal and ileal segments have shown that both ricinoleic and ricinelaidic acids inhibit water and electrolyte absorption, with ricinoleic acid exhibiting a slightly greater or equal potency.[2] Understanding the differential biological effects necessitates the availability of pure samples of each isomer, making the targeted synthesis of this compound from the more abundant ricinoleic acid a crucial process for research and development.

This document outlines several methods for the cis-trans isomerization of ricinoleic acid, providing detailed protocols and comparative data to guide researchers in selecting the most suitable method for their application.

Synthesis Methodologies

The conversion of ricinoleic acid (a cis-isomer) to this compound (a trans-isomer) is an equilibrium-driven process that can be catalyzed by various means. Below are protocols for photochemical, selenium-catalyzed, and nitrous acid-mediated isomerization.

This method utilizes photochemically generated phenylthiyl radicals to catalyze the cis-trans isomerization, leading to the thermodynamically more stable trans-isomer.

Materials:

-

Ricinoleic acid (technical grade)

-

Diphenyl disulfide (C₁₂H₁₀S₂)

-

Hexane

-

Photochemical reactor with a medium-pressure mercury lamp (e.g., 250-W)

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

In a photochemical reactor, dissolve 39.75 g (0.106 mol) of ricinoleic acid and 586 mg (2 mol %) of diphenyl disulfide in 1000 mL of hexane.

-

Irradiate the solution for 3 hours using a 250-W medium-pressure mercury lamp. The progress of the isomerization can be monitored by techniques such as ¹H NMR or IR spectroscopy by observing the disappearance of the cis-olefin signals and the appearance of the characteristic trans-olefin peak (around 965 cm⁻¹ in IR).

-

After the irradiation period, remove the hexane solvent using a rotary evaporator under reduced pressure.

-

The resulting semi-solid residue contains a mixture of this compound, residual ricinoleic acid, and the catalyst.

-

For purification, recrystallize the crude product from approximately 185 mL of hexane. Cool the solution to induce crystallization of this compound.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel, wash with a small amount of cold hexane, and dry to yield crude this compound.

Expected Outcome: This procedure is reported to yield approximately 11.3 g of crude this compound with a melting point of 39–43°C. Further purification can be achieved by repeated recrystallization.

For a comprehensive overview, other established methods for the isomerization of unsaturated fatty acids are summarized below. These methods, while often applied to oleic acid, are generally applicable to ricinoleic acid with some optimization.

Table 1: Comparison of Isomerization Methods for Unsaturated Fatty Acids

| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages & Considerations |

| Photochemical | Diphenyl disulfide | UV irradiation (e.g., 250W Hg lamp), Hexane, 3 hours | Mild reaction conditions; High selectivity for isomerization. | Requires specialized photochemical equipment; Catalyst needs to be removed. |

| Selenium-Catalyzed | Elemental Selenium (Se) | 180-220°C, inert atmosphere, 1-3 hours | Simple setup; Effective for high conversion. | High temperatures required; Selenium is toxic and must be completely removed from the final product.[3][4] |

| Nitrous Acid | NaNO₂ + Mineral Acid (e.g., HCl) | Room temperature to 60°C, 30-60 minutes | Fast reaction at low temperatures; Inexpensive reagents. | Formation of nitrogenous by-products that require removal (e.g., via silicic acid chromatography); Potential for side reactions.[5] |

| Thermal | None (or catalyst like SO₂) | >200°C, inert atmosphere | No catalyst required, simplifying purification. | Very high temperatures can lead to side reactions like cyclization, polymerization, or decomposition. |

Experimental Workflows and Diagrams

The overall process for producing pure this compound involves the initial isolation of ricinoleic acid from castor oil, followed by the isomerization reaction and subsequent purification of the product.

Caption: Workflow for the synthesis of this compound from castor oil.

Ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in budding yeast.[6][7] This provides a valuable context for studying the biological activities of both ricinoleic and ricinelaidic acids. The pathway below illustrates the known points of intervention by ricinoleic acid in this model organism.

Caption: Ricinoleic acid's inhibitory effect on Ca²⁺-mediated cell cycle arrest.

Data Presentation

The physical properties of ricinoleic acid and its trans-isomer, this compound, differ primarily due to the geometry of the double bond, which affects their molecular packing in the solid state.

Table 2: Physicochemical Properties of Ricinoleic and this compound

| Property | Ricinoleic Acid (cis-isomer) | This compound (trans-isomer) |

| Systematic Name | (9Z,12R)-12-Hydroxyoctadec-9-enoic acid | (9E,12R)-12-Hydroxyoctadec-9-enoic acid |

| Molecular Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ |

| Molar Mass | 298.46 g/mol | 298.46 g/mol |

| Melting Point | 5.5 °C | 52-53 °C |

| Appearance | Viscous yellow liquid | White solid |

| Double Bond Geometry | cis | trans |

Safety and Handling

-

Hexane: is a flammable solvent and should be handled in a well-ventilated fume hood away from ignition sources.

-

Diphenyl disulfide: can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

UV Radiation: The photochemical reactor emits strong UV radiation. Ensure proper shielding is in place to avoid exposure to skin and eyes.

-

Selenium: is highly toxic. Handle with extreme care in a fume hood, and avoid inhalation of dust or fumes.

-

Nitrous Acid (in situ): The reaction generates nitrogen oxides, which are toxic. The procedure must be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

References

- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 2. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cis-Trans isomerization of oleic acid by nitrous acid | Semantic Scholar [semanticscholar.org]

- 6. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: Isomerization Techniques for the Conversion of Ricinoleic Acid

Introduction

Ricinoleic acid ((12R,9Z)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 hydroxy fatty acid that constitutes approximately 90% of the fatty acid content in castor oil, derived from the seeds of Ricinus communis L.[1][2]. Its unique structure, featuring a hydroxyl group and a double bond, makes it a versatile platform for synthesizing a variety of valuable derivatives[3][4]. One of the most significant transformations of ricinoleic acid is its conversion into conjugated linoleic acids (CLAs), a group of positional and geometric isomers of linoleic acid. CLAs, particularly the cis-9, trans-11 and trans-10, cis-12 isomers, have garnered substantial interest in the pharmaceutical and food industries due to their potential health benefits, including anti-carcinogenic, anti-obesity, and anti-inflammatory properties[5][6].

These application notes provide an overview of the primary techniques for the isomerization of ricinoleic acid into CLAs and other derivatives, focusing on both biocatalytic and chemo-catalytic methods. Detailed protocols for key experimental procedures are provided for researchers, scientists, and drug development professionals.

Isomerization Methodologies

The conversion of ricinoleic acid into CLAs typically involves two main strategies: multi-step chemical synthesis and biocatalysis.

-

Chemo-catalytic Conversion: This approach often involves the dehydration of the hydroxyl group on the ricinoleic acid molecule to introduce a second double bond, followed by the isomerization of the double bonds to a conjugated system. Catalysts such as phosphoric acid are used for dehydration at high temperatures, while subsequent isomerization can be achieved using catalysts like Wilkinson's catalyst[7]. Alkali isomerization is another common and cost-effective chemical method for producing CLA isomers[7]. While effective, these methods can require harsh reaction conditions and may produce a complex mixture of isomers[8].

-

Biocatalytic Conversion: This "green" approach utilizes whole microbial cells or purified enzymes as biocatalysts to perform the conversion under milder, more environmentally friendly conditions[6]. Certain strains of bacteria, such as Lactobacillus plantarum, can convert ricinoleic acid into specific CLA isomers[6][9]. This process often requires an initial hydrolysis step, where a lipase enzyme releases free ricinoleic acid from castor oil triglycerides, making it available for the bacterial isomerase enzymes[5][9]. Biocatalytic methods are often lauded for their high specificity, yielding a less complex mixture of CLA isomers[6][8].

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the conversion of ricinoleic acid or its derivatives into conjugated linoleic acid (CLA).

Table 1: Biocatalytic Conversion of Ricinoleic Acid/Castor Oil to CLA

| Catalyst System | Substrate | Key Parameters | Incubation Time | CLA Yield/Productivity | Major Isomers Formed | Reference |

| Lactobacillus plantarum resting cells & Rhizopus oryzae lipase (ROL) | Castor Oil (8 mg/mL) | pH 6.5, 37°C, 12% (w/v) cells | 20 h | 406 µg/mL | cis-9, trans-11 (56.55%) and trans-10, cis-12 (43.45%) | [5] |

| Lactobacillus plantarum AKU 1009a washed cells | Ricinoleic Acid | - | - | Effective substrate | cis-9, trans-11 and trans-9, trans-11 | [9] |

| Immobilized Propionibacterium acnes isomerase (PAI) & Rhizopus oryzae lipase (ROL) | Sunflower Oil (200 g/L) | pH 7.0, 35°C | 36 h | 109 g/L (trans-10, cis-12-CLA) | trans-10, cis-12 (90.5% conversion of linoleic acid) | [8] |

Table 2: Chemo-catalytic Conversion of Castor Oil to CLA

| Catalyst System | Reaction Step | Key Parameters | Duration | Product Yield | Major Isomers Formed | Reference |

| Phosphoric acid (0.1% w/w) | Dehydration | 280°C | 5 h | 54% CLA of total fatty acids | cis-9, trans-11 (61% of total CLA) | [7] |

| Wilkinson catalyst [RhCl(PPh3)3] | Isomerization (of dehydrated oil) | Ethanol solvent | - | >98% isomerization of non-conjugated linoleic acids | 87% total CLA, with cis-9, trans-11 being predominant (40% of CLA) | [7] |

Visualized Pathways and Workflows

Experimental Protocols

Protocol 1: One-Pot Biocatalytic Production of CLA from Castor Oil

This protocol is based on the method employing Rhizopus oryzae lipase (ROL) and washed cells of Lactobacillus plantarum for the direct conversion of castor oil into CLA[5].

A. Materials and Reagents

-

Castor oil

-

Lactobacillus plantarum culture

-

Rhizopus oryzae lipase (ROL)

-

Tween-80

-

Phosphate buffer (0.1 M, pH 6.5)

-

Growth medium for L. plantarum (e.g., MRS broth)

-

n-Hexane for extraction

-

Anhydrous sodium sulfate

-

Methanol

-

Sodium methoxide (NaOCH₃)

-

Hydrochloric acid (HCl)

B. Equipment

-

Incubator shaker (37°C, 150 rpm)

-

Centrifuge

-

Sonicator

-

10-mL test tubes

-

Vortex mixer

-

Gas chromatograph with mass spectrometer (GC-MS)

C. Preparation of Washed Cells

-

Inoculate L. plantarum in a suitable growth medium and incubate until the stationary phase is reached.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 6.5) to remove residual medium components.

-

Resuspend the final cell pellet in phosphate buffer to achieve the desired concentration (e.g., 12% w/v). This is the washed cell suspension.

D. Biocatalysis Protocol

-

Prepare the reaction mixture in a 10-mL test tube. For a final volume of ~1.2 mL, combine:

-

Castor oil to a final concentration of 8 mg/mL.

-

0.1% Tween-80 (as an emulsifier).

-

1 mL of phosphate buffer (0.1 M, pH 6.5).

-

0.1 mL of ROL solution (e.g., 0.2 mg/mL).

-

-

Sonicate the reaction mixture for 2 minutes to create a stable emulsion.

-

Add the prepared washed cell suspension to the reaction mixture to achieve a final concentration of 12% (w/v).

-

Mix thoroughly by vortexing.

-

Incubate the reaction tubes in an incubator shaker at 37°C with shaking at 150 rpm for 20 hours.

E. Extraction and Analysis

-

Stop the reaction by adding a suitable solvent like n-hexane.

-

Extract the fatty acids by vortexing and then centrifuging to separate the phases.

-

Collect the upper hexane layer.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

For GC-MS analysis, prepare fatty acid methyl esters (FAMEs). This can be done by reacting the extracted lipids with 1% (w/v) sodium methoxide in methanol at 50°C for 15 minutes, followed by neutralization and heating with HCl/methanol[8].

-

Analyze the FAMEs by GC-MS to identify and quantify the CLA isomers produced.

Protocol 2: Two-Step Chemical Dehydration and Isomerization of Castor Oil

This protocol describes a chemical method to first dehydrate castor oil to produce linoleic acid, followed by isomerization to CLA. It is based on the procedures described by Villeneuve et al. (2005)[7].

A. Materials and Reagents

-

Castor bean oil

-

Phosphoric acid (H₃PO₄)

-

Wilkinson's catalyst ([RhCl(PPh₃)₃])

-

Ethanol (absolute)

-

Inert gas (e.g., Nitrogen or Argon)

-

Solvents for extraction and purification (e.g., hexane)

B. Equipment

-

High-temperature reaction vessel with mechanical stirring and temperature control

-

Reflux condenser

-

Inert atmosphere setup (Schlenk line or glove box)

-

Rotary evaporator

-

Analytical equipment (GC-MS)

C. Step 1: Catalytic Dehydration

-

Place castor bean oil into the reaction vessel.

-

Add phosphoric acid as a catalyst to a concentration of 0.1% (w/w) of the oil.

-

Heat the mixture to 280°C with vigorous mechanical stirring under an inert atmosphere to prevent oxidation.

-

Maintain the reaction at this temperature for 5 hours. Water will be eliminated during this process.

-

After 5 hours, cool the reaction mixture to room temperature. The product is dehydrated castor oil, which now contains a mixture of fatty acids, including non-conjugated linoleic acid.

D. Step 2: Catalytic Isomerization

-

Dissolve the dehydrated castor oil from Step 1 in ethanol in a separate reaction vessel equipped with a reflux condenser and an inert atmosphere inlet.

-

Add Wilkinson's catalyst ([RhCl(PPh₃)₃]) to the solution. The catalyst loading should be optimized based on literature or preliminary experiments.

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by taking aliquots and analyzing them via GC to track the disappearance of non-conjugated linoleic acids and the appearance of CLA peaks.

-

Once the reaction is complete (yields >98% have been reported), cool the mixture to room temperature[7].

-

Remove the ethanol solvent using a rotary evaporator.

-

The resulting oil is enriched in CLA. Further purification steps, such as urea fractionation, can be employed to increase the purity of the CLA fraction[7].

E. Analysis

-

Analyze the final product by preparing FAMEs as described in Protocol 1.

-

Use GC-MS to determine the total CLA content and the distribution of different isomers, such as cis-9, trans-11-CLA.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ambujasolvex.com [ambujasolvex.com]

- 4. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Production of conjugated linoleic acid by lactic acid bacteria; important factors and optimum conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ricinoleic acid and castor oil as substrates for conjugated linoleic acid production by washed cells of Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Ricinelaidic Acid Methyl Ester by Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ricinelaidic acid is the trans-isomer of ricinoleic acid, a hydroxylated C18 fatty acid. Accurate quantification and identification of this compound are crucial in various research fields, including lipidomics, biofuels, and industrial chemistry. Gas chromatography (GC) is a primary analytical technique for fatty acid analysis due to its high resolution and sensitivity.[1][2][3]

For successful GC analysis, the polarity of fatty acids must be reduced, and their volatility increased.[3][4] This is achieved by converting the carboxylic acid group into a methyl ester, a process known as derivatization or esterification.[5] The resulting fatty acid methyl ester (FAME) is more amenable to GC analysis.[3] Due to the hydroxyl group on this compound, an additional derivatization step (silylation) is often recommended to prevent peak tailing and improve chromatographic performance.[6][7]

This document provides a detailed protocol for the sample preparation and GC analysis of this compound methyl ester.

Experimental Protocols

This protocol describes an acid-catalyzed esterification method to convert this compound into its corresponding methyl ester (FAME).

Reagents and Materials:

-

This compound sample or lipid extract containing this compound

-

Boron trifluoride (BF3) in methanol (14% w/v) or 5% anhydrous HCl in methanol[8]

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Micro reaction vials (5-10 mL)

-

Pipettes

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vial. If the sample is not a free fatty acid (e.g., a triglyceride), it will be transesterified in the following steps.

-

Esterification: Add 2 mL of 14% BF3-methanol reagent to the vial.

-

Reaction: Cap the vial tightly and heat it at 60°C for 10 minutes in a heating block or water bath. For complex lipids or triglycerides, the reaction time may be extended.

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[3]

-

Phase Separation: Vortex the mixture vigorously for 30 seconds to ensure the FAMEs are extracted into the hexane layer.[3] Allow the layers to separate.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Sample: The resulting solution is ready for GC analysis. The concentration should be adjusted with hexane to approximately 10 µg/mL for optimal results.[9]

To improve peak shape and prevent the hydroxyl group from interacting with the GC column, a silylation step can be performed after the FAMEs have been extracted.

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable solvent

Procedure:

-

Evaporate the hexane from the FAME extract under a gentle stream of nitrogen.

-

Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vial and heat at 70°C for 30 minutes.

-

The sample is now ready for GC-MS analysis. The resulting derivative will be the trimethylsilyl (TMS) ether of the this compound methyl ester.[6]

Gas Chromatography (GC) Protocol

The following table summarizes the recommended parameters for the GC analysis of this compound methyl ester. A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) is used for confirmation of identity.

Table 1: GC Instrumental Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | FAMEWAX (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) or HP-INNOWAX (30 m x 0.32 mm, 0.25 µm)[1][5] |

| Carrier Gas | Helium or Hydrogen[1] |

| Flow Rate | 1.0 mL/min (constant flow)[5] |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | - Initial Temp: 70°C, hold for 2 min - Ramp: 5°C/min to 240°C - Final Hold: Hold at 240°C for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 285 °C[1] |

| MS Transfer Line Temp | 240 °C |

| MS Ion Source Temp | 230 °C |

| MS Mode (if applicable) | Electron Impact (EI) at 70 eV |

Visualization

The overall experimental workflow from sample preparation to data analysis is illustrated below.

References

- 1. gcms.cz [gcms.cz]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrgc.eu [hrgc.eu]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. uoguelph.ca [uoguelph.ca]

Practical Applications of Ricinelaidic Acid in Organogel Formation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinelaidic acid (REA), the trans-isomer of ricinoleic acid, is a 12-hydroxy, 9-trans-octadecenoic acid that has demonstrated significant potential as a low-molecular-weight organogelator.[1] Its unique molecular structure, featuring a hydroxyl group and a trans double bond, allows it to self-assemble in nonpolar solvents, such as vegetable oils, to form three-dimensional fibrillar networks.[1] This process entraps the liquid phase, resulting in the formation of stable, thermoreversible organogels. These organogels have garnered interest in various fields, including pharmaceuticals for topical and transdermal drug delivery, cosmetics for structuring formulations, and the food industry as potential fat mimetics.[1][2]

This document provides detailed application notes and experimental protocols for the formation and characterization of this compound-based organogels.

Applications of this compound Organogels

Pharmaceutical Drug Delivery

This compound organogels serve as promising vehicles for the controlled release and topical delivery of therapeutic agents.[3] Their lipophilic nature enhances the permeation of hydrophobic drugs through the stratum corneum.[4]

-

Topical and Transdermal Delivery: Organogels can be formulated to carry both hydrophobic and hydrophilic drugs for localized treatment of skin conditions or systemic absorption.[5] For instance, the related ricinoleic acid has been used in Pluronic lecithin organogel (PLO) systems to enhance the transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.[6][7] Studies have shown that the permeability of ketoprofen from a PLO gel containing ricinoleic acid was three times higher than a control formulation with isopropyl palmitate.[6][7]

-

Controlled Release: The three-dimensional network of the organogel can effectively control the release rate of the incorporated drug.[3][8] The release kinetics can be modulated by altering the concentration of this compound; a higher gelator concentration generally leads to a slower release rate.[8][9]

Cosmetics and Personal Care